Synthesis and characterization of 1,6-Dimethylindazol-3-amine
Synthesis and characterization of 1,6-Dimethylindazol-3-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 1,6-Dimethylindazol-3-amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1,6-Dimethylindazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a step-by-step protocol, from readily available starting materials to the final product, with an emphasis on the causal reasoning behind experimental choices. Furthermore, it establishes a complete framework for the analytical characterization of the target molecule, ensuring structural verification and purity assessment through modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded resource for the preparation and validation of this key indazole derivative.
Introduction and Significance
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, comprising fused benzene and pyrazole rings, allows for diverse biological activities. The 3-aminoindazole scaffold, in particular, is a privileged structure found in a variety of kinase inhibitors and other targeted therapies.[1] The strategic placement of methyl groups at the N-1 and C-6 positions, as in 1,6-Dimethylindazol-3-amine, can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.
This guide outlines a logical and efficient synthetic route to 1,6-Dimethylindazol-3-amine and provides the necessary analytical protocols to confirm its identity and purity, thereby serving as a foundational tool for its application in research and development.
Synthesis of 1,6-Dimethylindazol-3-amine
The synthesis of substituted 3-aminoindazoles is frequently achieved through the cyclization of 2-halobenzonitriles with hydrazine.[2][3] Following the formation of the indazole core, selective N-alkylation is performed to yield the final product. The pathway described herein is a two-step process designed for efficiency and scalability.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 4-Methyl-2-fluorobenzonitrile to 1,6-Dimethylindazol-3-amine.
Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4] Hydrazine hydrate is highly toxic and corrosive, and dimethyl sulfate is a potent alkylating agent and suspected carcinogen; handle both with extreme caution.
Step 1: Synthesis of 6-Methyl-1H-indazol-3-amine
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Rationale: This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as a binucleophile, first displacing the activated fluorine atom and then cyclizing onto the nitrile group to form the stable indazole ring system.[3] Ethanol is chosen as a suitable polar protic solvent for this reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methyl-2-fluorobenzonitrile (1.0 eq).
-
Add ethanol as the solvent (approx. 10 mL per gram of starting material).
-
Add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-Methyl-1H-indazol-3-amine.
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Step 2: Synthesis of 1,6-Dimethylindazol-3-amine
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Rationale: This step is a standard N-alkylation reaction. Potassium carbonate is used as a mild base to deprotonate the most acidic proton on the indazole ring (at the N-1 position), creating a nucleophilic anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate (DMS) to form the N-C bond.[5] Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.
-
Procedure:
-
In a round-bottom flask, suspend 6-Methyl-1H-indazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone (approx. 15 mL per gram of indazole).
-
Stir the suspension vigorously. Add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 60 °C) and maintain for 4-6 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 1,6-Dimethylindazol-3-amine.
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Characterization and Data Analysis
Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized 1,6-Dimethylindazol-3-amine.
Characterization Workflow Diagram
Caption: Logical workflow for the analytical characterization of 1,6-Dimethylindazol-3-amine.
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for 1,6-Dimethylindazol-3-amine based on established principles and data from structurally related compounds.[6][7][8][9]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.50 | d | 1H | Aromatic H (H4) |
| ~ 6.90 | d | 1H | Aromatic H (H5) |
| ~ 6.70 | s | 1H | Aromatic H (H7) |
| ~ 4.10 | br s | 2H | -NH₂ |
| ~ 3.95 | s | 3H | N-CH₃ |
| ~ 2.45 | s | 3H | C6-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 152.0 | C3 (C-NH₂) |
| ~ 141.0 | C7a |
| ~ 139.5 | C3a |
| ~ 130.0 | C6 |
| ~ 122.0 | C5 |
| ~ 120.5 | C4 |
| ~ 108.0 | C7 |
| ~ 35.0 | N-CH₃ |
| ~ 21.5 | C6-CH₃ |
Table 3: Mass Spectrometry Data (ESI+)
| Parameter | Expected Value | Rationale |
|---|---|---|
| Calculated Exact Mass | C₉H₁₁N₃ = 161.0953 | --- |
| [M+H]⁺ | m/z 162.1031 | Protonated molecular ion. |
| Nitrogen Rule | Odd Molecular Weight | Consistent with the presence of an odd number (3) of nitrogen atoms.[10] |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[11] |
| 3100 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | Medium | C-H Aliphatic Stretch | -CH₃ |
| 1640 - 1600 | Strong | N-H Scissoring | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C & C=N Aromatic Stretch | Indazole Ring |
High-Performance Liquid Chromatography (HPLC) Protocol
-
Rationale: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column provides a nonpolar stationary phase, while a gradient of an organic solvent (acetonitrile) in an acidified aqueous mobile phase allows for the elution and separation of the polar analyte from potential impurities.[9] The acidic modifier (formic acid) ensures the basic amine is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column.[9]
-
Method Parameters:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detector UV at 254 nm Injection Volume 10 µL | Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |
Conclusion
This guide provides a detailed, scientifically-backed framework for the synthesis and comprehensive characterization of 1,6-Dimethylindazol-3-amine. By explaining the rationale behind the chosen synthetic methods and analytical techniques, it equips researchers with the necessary knowledge to produce and validate this important chemical entity. The protocols and expected data serve as a reliable reference for ensuring the quality and integrity of the compound for its use in further scientific investigation, particularly in the field of drug discovery.
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(Hypothetical Structure)